3-Methyl-2-[(oxan-4-yl)methoxy]pyridine

physicochemical_profiling building_block_selection medicinal_chemistry

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine (CAS 2196212-46-9) is a disubstituted pyridine derivative bearing a methyl group at the 3-position and an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) ether at the 2-position, with molecular formula C12H17NO2 and molecular weight 207.27 g/mol. The compound belongs to the broader class of oxan-4-yl pyridine ethers, a scaffold that appears in multiple patent families targeting kinases, phosphodiesterases, and GPCRs, where the tetrahydropyran ring contributes conformational constraint, modulated lipophilicity, and metabolic stability relative to acyclic ether analogs.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 2196212-46-9
Cat. No. B2709504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[(oxan-4-yl)methoxy]pyridine
CAS2196212-46-9
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCOCC2
InChIInChI=1S/C12H17NO2/c1-10-3-2-6-13-12(10)15-9-11-4-7-14-8-5-11/h2-3,6,11H,4-5,7-9H2,1H3
InChIKeyRXFGLKKAYFSDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-[(oxan-4-yl)methoxy]pyridine (CAS 2196212-46-9): Chemical Identity and Procurement Context for a Pyridine-Tetrahydropyran Ether Building Block


3-Methyl-2-[(oxan-4-yl)methoxy]pyridine (CAS 2196212-46-9) is a disubstituted pyridine derivative bearing a methyl group at the 3-position and an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) ether at the 2-position, with molecular formula C12H17NO2 and molecular weight 207.27 g/mol . The compound belongs to the broader class of oxan-4-yl pyridine ethers, a scaffold that appears in multiple patent families targeting kinases, phosphodiesterases, and GPCRs, where the tetrahydropyran ring contributes conformational constraint, modulated lipophilicity, and metabolic stability relative to acyclic ether analogs . As of the evidence cutoff, this specific compound is catalogued primarily as a research building block with limited publicly disclosed biological annotation.

Why Generic Substitution Among Oxan-4-yl Pyridine Ethers Is Not Warranted: The Case of 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine


The oxan-4-yl pyridine ether chemotype encompasses a structurally diverse set of regioisomers and substitution variants whose physicochemical and putative biological profiles diverge meaningfully. The target compound differs from its closest cataloged analogs in three critical parameters that preclude casual interchange: (i) the presence and position of the 3-methyl group alters both steric and electronic properties of the pyridine ring, directly affecting metal-coordination ability, hydrogen-bond acceptor basicity (pKa of the pyridine nitrogen), and CYP-mediated metabolic susceptibility; (ii) the 2- vs. 3- vs. 4-substitution pattern of the oxan-4-ylmethoxy group determines the spatial vector of the tetrahydropyran moiety, a factor known to be decisive in kinase hinge-binding and GPCR ligand recognition ; and (iii) the ether (–OCH2–) linker versus a direct C–C bond between the pyridine and tetrahydropyran rings alters rotatable bond count, conformational flexibility, and metabolic liability (O-dealkylation vs. ring oxidation) . These structural distinctions are quantifiable and are detailed in Section 3.

Quantitative Differentiation Evidence: 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-methyl Oxan-4-ylmethoxy Pyridine Regioisomers

The target compound (C12H17NO2, MW 207.27) incorporates a 3-methyl substituent that adds one carbon and two hydrogen atoms relative to the des-methyl oxan-4-ylmethoxy pyridine congeners. This yields a molecular weight increase of +14.03 Da (7.3%) compared to 3-(oxan-4-ylmethoxy)pyridine (CAS 1565664-53-0, C11H15NO2, MW 193.24) and +14.03 Da compared to 2-[(oxan-4-yl)methoxy]pyridine (C11H15NO2, MW 193.24) . The additional methyl group increases the heavy atom count from 14 to 15, which affects both calculated polar surface area (tPSA ~22 Ų for the target vs. ~22 Ų for the des-methyl analogs; the methyl group is non-polar and does not increase tPSA but increases the non-polar surface area, thereby elevating predicted logP by approximately +0.5 log units based on fragment-based calculations). This lipophilicity increment is in a range known to affect passive membrane permeability and CYP450 binding, rendering the target a distinct chemical entity for lead optimization libraries .

physicochemical_profiling building_block_selection medicinal_chemistry

Ether (–OCH2–) Linker vs. Direct C–C Bond: Conformational and Metabolic Differentiation vs. 2-(Oxan-4-yl)pyridine

The target compound features an ether (–OCH2–) linker connecting the pyridine 2-position to the oxane ring, whereas the commercially available analog 2-(oxan-4-yl)pyridine (CAS 26684-64-0, C10H13NO, MW 163.22) employs a direct C–C bond . The ether insertion increases the rotatable bond count from 1 (direct C–C) to 2 (C–O–CH2–C), extends the pyridine-to-oxane centroid distance by approximately 1.2–1.4 Å, and introduces a potential site for oxidative O-dealkylation by CYP450 enzymes . In the broader kinase inhibitor literature, ether-linked tetrahydropyran motifs have been shown to confer altered residence times and selectivity profiles compared to directly linked congeners by shifting the spatial positioning of the oxane oxygen, which can engage in water-mediated hydrogen bond networks in the solvent-exposed region of ATP-binding pockets [1]. While no direct experimental comparison is available for this specific pair, the structural divergence is quantifiable and mechanistically meaningful.

conformational_analysis metabolic_stability linker_optimization

Regioisomeric Substitution Pattern: 2- vs. 3- vs. 4-Oxan-4-ylmethoxy Pyridine Differentiation

The target compound is substituted at the pyridine 2-position, which places the oxan-4-ylmethoxy group adjacent to the ring nitrogen. This creates an electronic and steric environment distinct from the 3-substituted regioisomer (CAS 1565664-53-0) and the 4-substituted regioisomer (no CAS assigned to the simple parent but represented by 4-(oxan-4-ylmethoxy)pyridine, MW 193.24, C11H15NO2) . The 2-substitution pattern allows for potential intramolecular interaction between the ether oxygen lone pair and the pyridine nitrogen, which can modulate the pKa of the pyridine nitrogen (estimated reduction of ~0.3–0.5 pKa units relative to the 4-substituted isomer based on through-space electronic effects) . In the context of the 5-HT6 antagonist patent family (JP2016509043A) where oxan-4-yl pyridine motifs are exemplified, the substitution position on the pyridine ring is a critical determinant of receptor subtype selectivity [1]. The combination of 2-substitution with the 3-methyl group in the target compound creates a unique substitution pattern not represented by any single commercially available comparator.

regiochemistry target_engagement medicinal_chemistry_SAR

Predicted Physicochemical Profile Differentiation: clogP and H-Bond Acceptor Count vs. Simple 2-Alkoxypyridine Analogs

The target compound incorporates a saturated tetrahydropyran ring that contributes two hydrogen-bond acceptor atoms (the pyran ring oxygen and the ether linker oxygen) plus the pyridine nitrogen, yielding a total of 3 H-bond acceptors and 0 H-bond donors. This contrasts with simple acyclic 2-alkoxy-3-methylpyridines such as 2-methoxy-3-methylpyridine (C7H9NO, MW 123.15, 2 H-bond acceptors) . The tetrahydropyran oxygen adds polarity and aqueous solubility potential without introducing a hydrogen-bond donor, a design feature exploited in multiple clinical candidates (e.g., the PDE9A inhibitor BI-409306, which contains a tetrahydropyran motif and demonstrates brain penetration with an IC50 of 52 nM ). The predicted clogP of the target compound is estimated at ~2.0–2.5 (fragment-based), placing it in a range compatible with both oral absorption and blood-brain barrier penetration according to CNS MPO scoring guidelines, whereas the simpler 2-methoxy-3-methylpyridine is predicted to have a lower clogP (~0.8–1.2) and substantially higher volatility, limiting its utility as a fragment or building block for lead optimization .

ADME_prediction drug_likeness building_block_profiling

Targeted Application Scenarios for 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine Based on Structural Differentiation Evidence


Medicinal Chemistry: Lead Optimization Libraries Requiring Ortho-Substituted Pyridine Scaffolds with Conformationally Constrained Ether Linkers

For medicinal chemistry programs targeting kinases, GPCRs, or PDEs where the oxan-4-yl pyridine motif has established precedence, the target compound offers a unique combination of 2-substitution (ortho to pyridine N), 3-methyl substitution, and an ether linker with two rotatable bonds. This specific substitution pattern is not commercially available in any single comparator compound. The estimated clogP of ~2.0–2.5 and Fsp3 of 0.50 place this building block in a property space considered favorable for CNS drug discovery per the CNS MPO desirability score, making it a rational choice for library synthesis in neuroscience-targeted programs .

Structure-Activity Relationship (SAR) Studies for Oxidative Metabolism Susceptibility of Tetrahydropyran Ethers

The ether (–OCH2–) linker in the target compound serves as a specific probe for O-dealkylation susceptibility by CYP450 enzymes, in contrast to the direct C–C linked congener 2-(oxan-4-yl)pyridine which would undergo ring oxidation. Researchers investigating metabolic soft-spot identification in tetrahydropyran-containing lead series can use the target compound as a comparator to quantify the metabolic liability introduced by the benzylic ether moiety, with the 3-methyl group providing a built-in internal standard for mass spectrometric quantification in microsomal incubation studies .

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Using Ortho-Functionalized Pyridine Cores

The target compound's molecular weight (207.27 Da) places it at the upper boundary of traditional fragment space (<300 Da) while providing three distinct hydrogen-bond acceptor sites (pyridine N, ether O, pyran O). This multi-vector hydrogen-bond acceptor capacity, combined with the absence of hydrogen-bond donors, makes it suitable as a 'lead-like' fragment for X-ray crystallography soaking experiments targeting proteins with hydrophobic adenine-binding pockets. The 3-methyl group provides a convenient handle for monitoring binding via ¹H NMR or LC-MS based on its characteristic chemical shift (~2.2 ppm for the methyl singlet) .

Quote Request

Request a Quote for 3-Methyl-2-[(oxan-4-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.